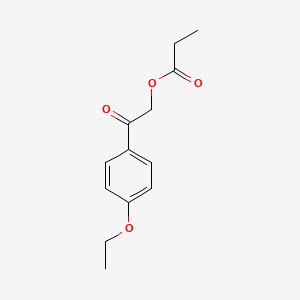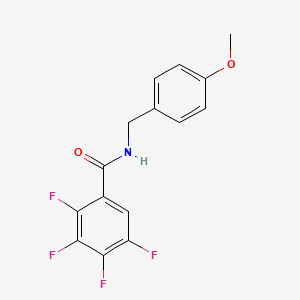![molecular formula C17H16N2O3 B5732167 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as MPP, is a synthetic compound that has been used extensively in scientific research. MPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mecanismo De Acción
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol inhibits COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have a neuroprotective effect in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has some limitations for lab experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. Also, 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has not been extensively tested in humans, which means that its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One direction is to study the safety and efficacy of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in humans. Another direction is to study the potential of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the development of new COX-2 inhibitors based on the structure of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol could lead to the discovery of more potent and selective inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves the reaction of 4-methoxyphenylhydrazine with 5-bromo-2-hydroxybenzaldehyde, followed by the reaction of the resulting product with 3,5-dimethyl-1H-pyrazole. The final product is obtained by methylation of the phenolic hydroxyl group using methyl iodide.
Aplicaciones Científicas De Investigación
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used extensively in scientific research to study the role of COX-2 in various physiological and pathological processes. COX-2 is upregulated in response to inflammation, and its inhibition has been shown to reduce inflammation and pain. 5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been used to study the role of COX-2 in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-8-7-13(22-2)9-17(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHEXKKSSOYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)


![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)